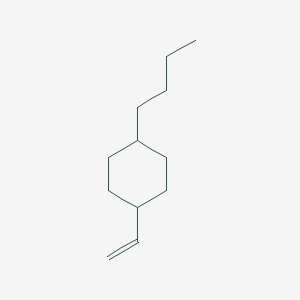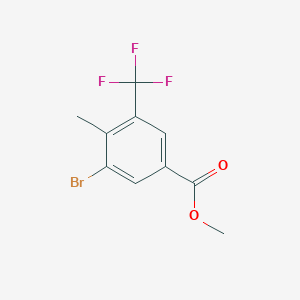
1-Butyl-4-vinylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-vinylcyclohexane: is an organic compound with the molecular formula C18H32 It is a derivative of cyclohexane, where a butyl group and a vinyl group are attached to the cyclohexane ring in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-vinylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with butyl and vinyl groups under controlled conditions. The reaction typically requires a catalyst, such as palladium or platinum , to facilitate the addition of the butyl and vinyl groups to the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-4-vinylcyclohexane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The butyl and vinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Catalysts like or can be employed for the reduction reactions.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed:
Epoxides: Formed from the oxidation of the vinyl group.
Saturated derivatives: Formed from the reduction of the vinyl group.
Substituted cyclohexanes: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Butyl-4-vinylcyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: drug discovery and development . Researchers are exploring its use in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins . Its vinyl group allows for polymerization reactions, leading to the formation of materials with desirable properties .
Wirkmechanismus
The mechanism of action of 1-Butyl-4-vinylcyclohexane involves its ability to undergo various chemical reactions due to the presence of the butyl and vinyl groups. These groups can participate in electrophilic addition , nucleophilic substitution , and radical reactions , allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the nature of the reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
- trans-1-Butyl-4-ethyl-cyclohexane
- trans-1-Butyl-4-methyl-cyclohexane
- trans-1-Butyl-4-phenyl-cyclohexane
Uniqueness: 1-Butyl-4-vinylcyclohexane is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for polymerization and oxidation reactions that are not possible with compounds lacking this functional group .
Eigenschaften
IUPAC Name |
1-butyl-4-ethenylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,11-12H,2-3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTKBPJZRODSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














